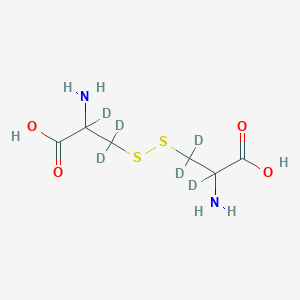
DL-Cystine-d6
説明
DL-Cystine-d6 is a labeled form of Cystine . Cystine is a non-essential amino acid that plays a role in protein synthesis, detoxification, and some biochemical metabolism .
Synthesis Analysis
The biosynthesis of cysteine, which is crucial and critically regulated, involves two enzymes: serine acetyl transferase (SAT) and O-acetyl serine (thiol) lyase (OAS-TL) . These enzymes are also presumed to be involved in the synthesis of this compound.Molecular Structure Analysis
This compound has the molecular formula C6H6D6N2O4S2 . Its average mass is 246.337 Da and its monoisotopic mass is 246.061508 Da .Chemical Reactions Analysis
This compound is a stable heavy isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . It’s also known that cysteine can be oxidized to cystine .Physical And Chemical Properties Analysis
This compound is a solid substance with a density of 1.6±0.1 g/cm3 . It has a boiling point of 468.2±45.0 °C at 760 mmHg . The enthalpy of vaporization is 80.0±6.0 kJ/mol .科学的研究の応用
Metabolic Studies and Amino Acid Interrelations
Research has shown that DL-cystine plays a significant role in metabolic studies, particularly in understanding the interrelations of amino acids. For instance, a study highlighted the essentiality of DL-cystine for growth and its metabolic interrelations with other amino acids such as methionine (Jackson & Block, 1931).
Conversion and Production Technologies
DL-Cystine is crucial in the production of L-cystine, as demonstrated in a study involving the microbial enzymatic conversion of DL-2-amino-Δ~2-thiazoline-4-carboxylic acid (DL-ATC) to L-cysteine, followed by oxidation to L-cystine (Chun & Wen, 2008).
Diagnostic and Monitoring Applications
DL-Cystine-d6 is utilized in diagnostic techniques, such as in the measurement of intracellular cystine content for the diagnosis and monitoring of cystinosis treatment, using liquid chromatography-tandem mass spectrometry assays (Chabli et al., 2007).
Understanding Penicillin Biosynthesis
DL-Cystine is also relevant in the study of penicillin biosynthesis. Research has explored the incorporation of labeled cystine into penicillin, shedding light on the biochemical pathways involved (Adriaens et al., 1975).
Crystal Growth and Amino Acid Interactions
The role of DL-Cystine in crystal growth, particularly in the mediation of CaCO3 crystallization, has been studied, indicating its significant role in influencing crystal morphology (Xie et al., 2005).
将来の方向性
DL-Cystine-d6 is used in research, particularly as a tracer for quantitation during the drug development process . Deuteration, the process of replacing hydrogen atoms with deuterium, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that this compound could have significant future applications in drug development and other areas of research.
生化学分析
Biochemical Properties
DL-Cystine-d6 plays a crucial role in biochemical reactions, particularly in the formation and maintenance of disulfide bonds in proteins. It interacts with various enzymes and proteins, including cystine reductase and glutathione peroxidase. These interactions are essential for maintaining cellular redox balance and protein structure. The deuterium labeling of this compound allows researchers to trace its incorporation into proteins and other biomolecules, providing insights into its metabolic fate and function .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It is involved in the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress. By participating in the cystine/glutamate antiporter system, this compound helps regulate intracellular cystine levels, impacting cell survival and proliferation. Studies have shown that this compound can modulate the activity of signaling pathways such as the mTOR and NF-κB pathways, which are crucial for cell growth and immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form disulfide bonds with cysteine residues in proteins, influencing their structure and function. Additionally, this compound can act as a substrate for enzymes like cystine reductase, which reduces it to cysteine. This reduction is vital for maintaining the cellular redox state and supporting various metabolic processes. The deuterium labeling allows for detailed studies of these interactions, providing a deeper understanding of the molecular mechanisms involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but its activity can decrease over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining redox balance and supporting antioxidant defenses. These temporal effects are crucial for designing experiments and interpreting results accurately .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound supports normal cellular functions and antioxidant defenses. At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage. Studies in animal models have shown that there is a threshold beyond which the beneficial effects of this compound are outweighed by its toxicity. Understanding these dosage effects is essential for determining safe and effective levels for research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of glutathione and the transsulfuration pathway. It interacts with enzymes such as cystathionine β-synthase and γ-glutamylcysteine synthetase, which are crucial for cysteine and glutathione metabolism. These interactions help regulate cellular redox balance and support various metabolic processes. The deuterium labeling of this compound allows researchers to trace its metabolic fate and understand its role in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The cystine/glutamate antiporter system plays a significant role in its uptake and distribution. This system helps maintain intracellular cystine levels and supports various cellular functions. Additionally, this compound can bind to proteins such as albumin, which facilitates its transport in the bloodstream and distribution to different tissues .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytosol and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. In the cytosol, this compound participates in redox reactions and supports antioxidant defenses. In the mitochondria, it plays a role in maintaining mitochondrial function and supporting energy production. Understanding the subcellular localization of this compound is crucial for elucidating its specific roles in cellular processes .
特性
IUPAC Name |
2-amino-3-[(2-amino-2-carboxy-1,1,2-trideuterioethyl)disulfanyl]-2,3,3-trideuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/i1D2,2D2,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVWYRKDKASIDU-UFSLNRCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)O)N)SSC([2H])([2H])C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B1459186.png)

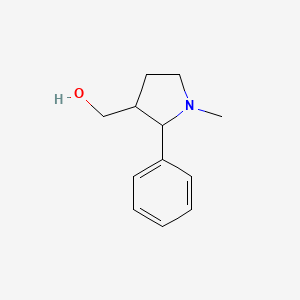
amine dihydrochloride](/img/structure/B1459190.png)
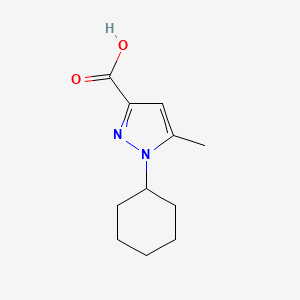
![2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1459194.png)
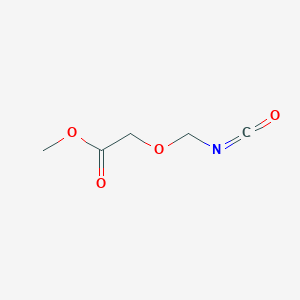
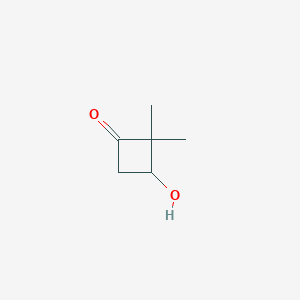
![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)
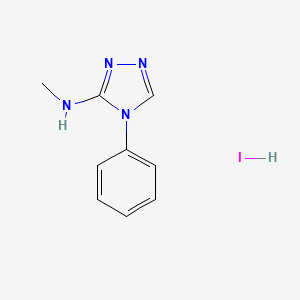
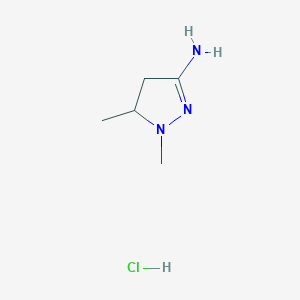

![1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid](/img/structure/B1459205.png)
![3-[(2-Furylmethyl)sulfonyl]pyrrolidine](/img/structure/B1459206.png)
